3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c18-15-3-1-2-4-16(15)20-17(22)19-11-13-5-8-21(9-6-13)14-7-10-23-12-14/h1-4,13-14H,5-12H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLOWHRTMYLKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinylmethyl Intermediate: This step involves the reaction of piperidine with an appropriate alkylating agent to form the piperidinylmethyl intermediate.
Introduction of the Oxolan Ring: The oxolan ring is introduced through a cyclization reaction involving the piperidinylmethyl intermediate and an appropriate diol.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the piperidinylmethyl-oxolan intermediate reacts with a chlorobenzene derivative.
Formation of the Urea Linkage: The final step involves the reaction of the chlorophenyl-oxolan-piperidinylmethyl intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
3-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea (BK61595)
- Structure : Replaces the 2-chlorophenyl group with a 3-(trifluoromethyl)phenyl moiety.
- Molecular Formula : C₁₈H₂₄F₃N₃O₂ (vs. C₁₇H₂₃ClN₃O₂ for the target compound).
- Molecular Weight : 371.3973 g/mol (vs. ~352.84 g/mol for the target compound).
1-(2-Oxaadamant-1-yl)-3-(1-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperidin-4-yl)urea (Compound 17)
- Structure : Features a 2-oxaadamantyl group and a chlorotriazine-substituted piperidine.
- Molecular Formula : C₁₉H₂₅ClN₆O₂.
Piperidine-Containing Analogues with Antimicrobial Activity
CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole)
- Structure : Shares a 2-chlorophenyl group but incorporates an indole core instead of urea.
- Activity : Synergizes with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting cell-wall biosynthesis pathways.
- Key Differences : The indole scaffold and dimethyl-benzyl substituent suggest divergent mechanisms compared to urea-based compounds .
Agricultural Chemical Analogues
Epoxiconazole
- Structure : Contains a 2-chlorophenyl and 4-fluorophenyl epoxide linked to a triazole ring.
- Activity : Broad-spectrum fungicide targeting ergosterol biosynthesis (CYP51 inhibition).
- Key Differences : The triazole and epoxide groups highlight agrochemical applications, unlike the urea-based pharmacological focus of the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 305.8 g/mol. The structure consists of a urea moiety linked to a piperidine ring and a chlorophenyl group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClN3O |
| Molecular Weight | 305.8 g/mol |
| CAS Number | Not specified |
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The oxolan and piperidine moieties may enhance the compound's ability to cross the blood-brain barrier, potentially leading to central nervous system (CNS) effects.
Key Mechanisms:
- Receptor Modulation : The compound may act as a modulator of specific neurotransmitter receptors, influencing mood and cognition.
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which could have implications for conditions like Alzheimer's disease.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and related compounds.
Antiproliferative Activity
A study focused on diaryl urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The compound's structure was optimized through molecular hybridization strategies to enhance its inhibitory activity.
| Compound | IC50 (μM) A549 | IC50 (μM) HCT116 |
|---|---|---|
| This compound | Not specified | Not specified |
| Sorafenib | 2.12 ± 0.18 | 2.25 ± 0.71 |
The results indicated that modifications in the molecular structure could lead to improved potency against cancer cells, suggesting that further research could identify more effective analogs.
Case Studies
In one notable case study, researchers synthesized a series of urea derivatives and evaluated their biological activities. The findings indicated that specific substitutions on the phenyl ring significantly influenced the antiproliferative activity against selected cancer cell lines.
Structure–Activity Relationship (SAR)
The SAR analysis revealed:
- Substituents at the para position on the phenyl ring enhanced activity.
- Electron-withdrawing groups (e.g., Cl, CF3) improved inhibitory effects compared to electron-donating groups.
- Compounds exhibited varying selectivity against different cancer cell lines, indicating potential for targeted therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea, and how can reaction conditions be optimized?
- Methodological Answer : This urea derivative can be synthesized via nucleophilic addition of an isocyanate intermediate to a substituted piperidine-amine. Key steps include:
- Reacting 2-chlorophenyl isocyanate with 1-(oxolan-3-yl)piperidin-4-ylmethylamine in anhydrous dichloromethane under nitrogen atmosphere .
- Using triethylamine as a base to neutralize HCl byproducts and refluxing for 8–12 hours to achieve >75% yield .
- Purification via column chromatography (silica gel, 9:1 ethyl acetate/methanol) and validation by <sup>1</sup>H/<sup>13</sup>C NMR .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to confirm purity >98% .
- NMR Spectroscopy : Assign peaks for the urea NH (~8.5 ppm), oxolan protons (3.7–4.1 ppm), and piperidine methylene groups (2.8–3.2 ppm) .
- X-ray crystallography : Resolve stereochemistry of the piperidine-oxolan substituent (if crystalline) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (H315/H319 codes) .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the urea moiety .
- Waste disposal : Neutralize with 10% acetic acid before incineration to avoid environmental release (P501 guidelines) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for structurally related urea derivatives?
- Methodological Answer :
- Comparative SAR : Test this compound against analogs (e.g., 3-(3,4-dichlorophenyl)urea derivatives) in kinase inhibition assays to identify substituent-specific effects .
- Dose-response curves : Use Hill slope analysis to assess potency (IC50) variations across cell lines .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in published IC50 values for similar compounds .
Q. What computational approaches are effective for predicting the binding mode of this compound to kinase targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, 1M17) to model urea interactions with ATP-binding pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the oxolan-piperidine group in aqueous environments .
- QSAR modeling : Train models on datasets (e.g., ChEMBL) to correlate substituent electronegativity with inhibitory activity .
Q. How can the metabolic stability of this compound be evaluated to optimize its pharmacokinetic profile?
- Methodological Answer :
- Microsomal assays : Incubate with rat liver microsomes (RLM) and quantify parent compound degradation via LC-MS/MS over 60 minutes .
- CYP inhibition screening : Test against CYP3A4/2D9 isoforms using fluorogenic substrates to identify metabolic liabilities .
- Plasma stability : Monitor hydrolysis in human plasma (37°C, pH 7.4) to assess urea bond resilience .
Q. What strategies mitigate aggregation-induced toxicity observed in structurally similar urea-based compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
